molecular formula C7H9BO2S B13466665 (5-Cyclopropylthiophen-2-yl)boronic acid

(5-Cyclopropylthiophen-2-yl)boronic acid

Cat. No.: B13466665
M. Wt: 168.03 g/mol
InChI Key: HQSBBDGRYMSLFK-UHFFFAOYSA-N
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Description

(5-Cyclopropylthiophen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group attached to a thiophene ring. The presence of the boronic acid functional group makes it a valuable reagent in organic synthesis, especially in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 5-cyclopropylthiophene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (5-Cyclopropylthiophen-2-yl)boronic acid is unique due to the combination of the cyclopropyl and thiophene groups, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Biological Activity

(5-Cyclopropylthiophen-2-yl)boronic acid is a boronic acid derivative that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of cyclopropyl thiophene derivatives with boron-containing reagents through methods such as Suzuki-Miyaura cross-coupling. This reaction allows for the formation of carbon-carbon bonds, which is critical for developing complex organic molecules.

Key Properties:

  • Molecular Formula: C₈H₉BS
  • Molecular Weight: 165.03 g/mol
  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of boronic acids, including this compound. The compound has shown moderate activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli50 µg/mLModerate
Bacillus cereus25 µg/mLHigh
Candida albicans100 µg/mLModerate
Aspergillus niger75 µg/mLModerate

The compound's activity against Bacillus cereus is particularly noteworthy, as it exhibits a lower MIC compared to some established antibiotics, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

Boronic acids have also been investigated for their anticancer properties. The unique structural features of this compound may enhance its interaction with cancer cells.

Case Study: Anticancer Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, in a study involving breast cancer cell lines, this compound was found to induce apoptosis at concentrations as low as 10 µM.

Table 2: Anticancer Activity Data

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)20Inhibition of cell migration

These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle disruption .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with target proteins. This interaction can inhibit enzymes involved in critical biological pathways, such as those responsible for bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition Studies

Research indicates that boronic acids can serve as specific inhibitors for various enzymes, including β-lactamases. The mechanism involves the formation of a stable complex with the enzyme, preventing substrate access and subsequent catalytic activity.

Table 3: Enzyme Inhibition Profile

Enzyme TypeInhibition Constant (Ki)Effect
Class C β-lactamases500 nMSignificant inhibition
Proteasomes300 nMModerate inhibition

This demonstrates the compound's potential utility in overcoming antibiotic resistance by targeting β-lactamases in pathogenic bacteria .

Properties

Molecular Formula

C7H9BO2S

Molecular Weight

168.03 g/mol

IUPAC Name

(5-cyclopropylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H9BO2S/c9-8(10)7-4-3-6(11-7)5-1-2-5/h3-5,9-10H,1-2H2

InChI Key

HQSBBDGRYMSLFK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2CC2)(O)O

Origin of Product

United States

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